molecular formula C12H16O4 B1456719 3-(3-Methoxypropoxy)-4-methylbenzoic acid CAS No. 895240-71-8

3-(3-Methoxypropoxy)-4-methylbenzoic acid

Cat. No. B1456719
M. Wt: 224.25 g/mol
InChI Key: NYHDRDMFVPDTCB-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)-4-methylbenzoic acid , also known by its chemical formula C<sub>11</sub>H<sub>14</sub>O<sub>4</sub> , is a compound with intriguing properties. It belongs to the class of benzoic acid derivatives and contains both aromatic and aliphatic moieties. The presence of a methoxy group (–OCH<sub>3</sub>) and a propoxy group (–OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) in its structure contributes to its unique characteristics.



Synthesis Analysis

The synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes reactions such as esterification, hydrolysis, and subsequent functional group modifications. Researchers have explored various synthetic pathways, and further investigation is needed to optimize the process.



Molecular Structure Analysis

The molecular structure of 3-(3-Methoxypropoxy)-4-methylbenzoic acid consists of a benzene ring substituted with a methoxy group at the 3-position and a propoxy group at the 4-position. The carboxylic acid functional group (–COOH) is attached to the benzene ring. The precise geometry, bond angles, and bond lengths can be determined through computational methods such as density functional theory (DFT).



Chemical Reactions Analysis


  • Esterification : The compound can undergo esterification with an alcohol, leading to the formation of an ester.

  • Hydrolysis : Hydrolyzing the ester linkage yields the parent carboxylic acid.

  • Substitution Reactions : The methoxy and propoxy groups are susceptible to nucleophilic substitution reactions.

  • Acid-Base Reactions : The carboxylic acid group can participate in acid-base reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : Investigating its solubility in various solvents provides insights into its behavior.

  • UV-Vis Spectrum : The UV-vis spectrum reveals its absorption characteristics.

  • Stability : Assessing its stability under different conditions is crucial.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.

  • Handling Precautions : Proper handling, storage, and disposal guidelines are essential.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or therapeutic agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications for improved properties.

  • Industrial Applications : Assess its applicability in materials science or other fields.


properties

IUPAC Name

3-(3-methoxypropoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9-4-5-10(12(13)14)8-11(9)16-7-3-6-15-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHDRDMFVPDTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723213
Record name 3-(3-Methoxypropoxy)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxypropoxy)-4-methylbenzoic acid

CAS RN

895240-71-8
Record name 3-(3-Methoxypropoxy)-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895240-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxypropoxy)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3-methoxy-propoxy)-4-methyl-benzoic acid methyl ester (7.12 g, 32.86 mmol) and NaOH (1 N in water, 100 mL, 100 mmol) in EtOH (100 mL) is refluxed for 1 h. The reaction mixture is allowed to reach RT, and the solvent is concentrated under reduced pressure. The residue is dissolved in water (200 mL) and washed with ether (50 mL×3). The pH is adjusted to 2 by addition of cc HCl and the aqueous layer extracted with AcOEt (150 mL×2). The combined organic extracts are dried over Na2SO4, filtered and concentrated in vacuo. The crude material is recrystallized in diethyl ether/hexane to afford the desired title product. TLC, Rf (hexane/AcOEt 2:1)=0.15. MS (LC-MS): 224.0 [M−H]+. 1H-NMR (CDCl3, 300 MHz): δ=2.10 (p, 2H), 2.3 (s, 3H), 3.38 (s, 3H), 3.62 (t, 2H), 4.15 (t, 2H), 7.2 (d, 1H), 7.55 (s, 1H), 7.65 (d, 1H) ppm.
Name
3-(3-methoxy-propoxy)-4-methyl-benzoic acid methyl ester
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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